Iron tribenzoate

説明

Synthesis Analysis

The synthesis of iron complexes often involves reactions between iron salts and organic ligands under specific conditions to form complexes with desired coordination geometries and properties. For example, iron nanoparticles have been synthesized from metal-organic precursors like Fe[N(SiMe3)2]2, demonstrating the versatility of iron in forming various nanostructures with significant magnetic properties (Dumestre et al., 2004).

Molecular Structure Analysis

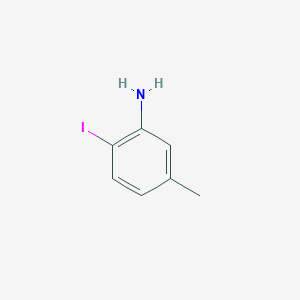

The molecular structure of iron tribenzoate would be expected to feature iron coordinated by tribenzoate ligands. Iron complexes can adopt various geometries, from linear to octahedral, depending on the nature of the ligands and the oxidation state of iron. Studies on related iron complexes, like iron phosphonate cages, reveal complex geometries and the ability of iron to form multi-nuclear clusters with unique structural motifs (Khanra et al., 2009).

Chemical Reactions and Properties

Iron complexes are involved in a variety of chemical reactions, leveraging the redox activity of iron. Iron-catalyzed cross-coupling reactions exemplify the utility of iron as a catalyst in forming carbon-heteroatom and heteroatom-heteroatom bonds, highlighting the potential noxious yet nutritious nature of iron in catalysis (Fürstner et al., 2002).

Physical Properties Analysis

The physical properties of iron complexes, including iron tribenzoate, are closely related to their molecular structures. For instance, iron nanoparticles exhibit potent magnetic properties that are useful in various technological applications. The shape, size, and arrangement of these nanoparticles can significantly influence their magnetic behavior (Huber, 2005).

Chemical Properties Analysis

The chemical properties of iron tribenzoate would be influenced by the oxidation state of iron and the electronic characteristics of the tribenzoate ligands. Iron's ability to undergo redox transformations is a key aspect of its chemistry, making it an important component of many catalytic systems. The complexation of iron with organic ligands like tribenzoate can enhance its catalytic activity and stability, making it suitable for various chemical transformations (Correa et al., 2008).

科学的研究の応用

1. Iron in Biology and Medicine

Iron plays a critical role in various biological processes. Studies have highlighted its importance in mammalian iron metabolism, including the regulation of iron content in cells and organisms, and its links to immune system functions (Hentze, Muckenthaler, & Andrews, 2004). In biomedical applications, iron oxide nanoparticles have been extensively researched for their diagnostic, therapeutic, and theranostic applications, including imaging and cancer treatments (Dadfar et al., 2019).

2. Iron in Environmental and Agricultural Science

Iron's role in environmental science is significant, particularly in soil and plant health. Studies have demonstrated the effectiveness of iron nanoparticles, such as iron oxide, as fertilizers in agriculture, showing positive effects on plant growth and development (Rui et al., 2016). Additionally, the use of iron for environmental remediation and water treatment has been explored, with filtration on iron-packed beds showing efficiency in water purification (Hu & Noubactep, 2018).

3. Iron in Microbiology and Biochemistry

Iron's biochemistry, particularly its involvement in microbial processes and enzymatic reactions, is a subject of ongoing research. Studies have delved into iron's role in iron oxidation and reduction, and its essential role in cellular processes such as photosynthesis and respiration (Garber et al., 2020). Furthermore, the regulation of iron metabolism through small regulatory RNAs in bacteria highlights the complex control mechanisms at the molecular level (Massé et al., 2007).

特性

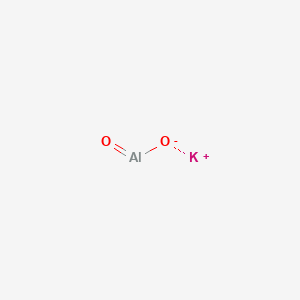

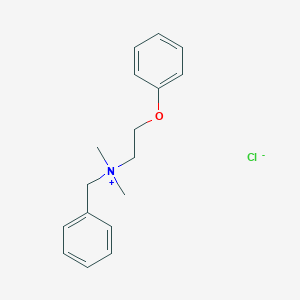

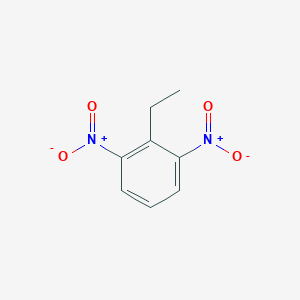

IUPAC Name |

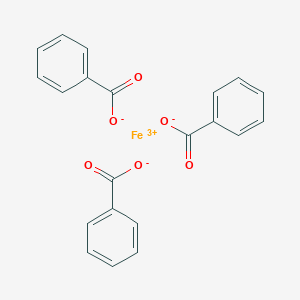

iron(3+);tribenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAUHKJMPRCVIH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890744 | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; Insoluble in water; [MP Biomedicals MSDS] | |

| Record name | Ferric benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iron tribenzoate | |

CAS RN |

14534-87-3 | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。